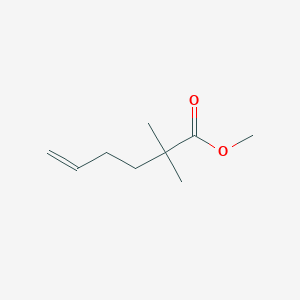
3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Bromo-3-fluorophenylacetic acid” is a related compound . It has a molecular weight of 233.04 and its IUPAC name is (4-bromo-3-fluorophenyl)acetic acid .
Synthesis Analysis
While specific synthesis methods for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” have been synthesized and used in various studies .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluorophenylacetic acid” is given by the InChI code: 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-fluorophenylacetic acid” include a boiling point of 111-113°C, and it is a solid-powder at room temperature . Another related compound, “3-Fluorophenylboronic acid”, has a melting point of 214-218°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Halogenated compounds, including those with bromo and fluoro substituents, are crucial intermediates in organic synthesis. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the utility of halodeboronation of aryl boronic acids, suggesting that similar transformations could apply to the study compound for generating nitriles or other derivatives with potential biological or material applications (Szumigala et al., 2004).
Fluorescence and Sensing
- Fluorophores and fluorescent probes are another significant area of application for halogenated compounds. A study on the development of fluorescent amino acids for biosynthetic incorporation into proteins shows the potential for such compounds in studying protein dynamics and interactions, suggesting that derivatives of the compound could serve as novel fluorophores or components of larger fluorescent molecules (Summerer et al., 2006).
Material Science
- In material science, halogenated compounds are used to modify the properties of polymers and create novel materials with specific characteristics. For example, the synthesis of polyfluorenes from halogenated building blocks for the development of fluorescent nanoparticles demonstrates how halogenated phenyl compounds can contribute to the creation of materials with enhanced optical properties (Fischer et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as “4-Bromo-3-fluorophenylacetic acid” and “(3-Bromo-4-fluorophenyl)boronic acid” continue to be used in various studies . These compounds have potential applications in the synthesis of medicines, pesticides, dyes, etc .
Eigenschaften
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUKUQSXILIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897493-84-3 |
Source


|
| Record name | 3-(4-bromo-3-fluorophenyl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)




![N-[(2-chlorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2646295.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)


![2-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2646299.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)


